![molecular formula C12H14N2O2S B2575970 2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile CAS No. 1036513-85-5](/img/structure/B2575970.png)

2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

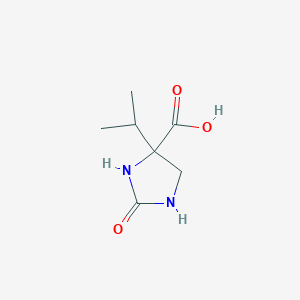

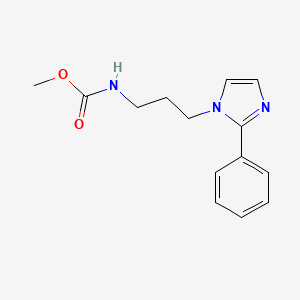

“2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile” is a chemical compound with the molecular weight of 250.32 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .

Molecular Structure Analysis

The molecular structure of “2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is attached to a benzonitrile group through a sulfonyl bridge .

Scientific Research Applications

Overview of Pyrrolidine-Based Compounds

Pyrrolidine is a five-membered nitrogen heterocycle widely used in medicinal chemistry to obtain compounds for treating human diseases. The interest in this scaffold stems from its sp^3 hybridization, which enables efficient exploration of the pharmacophore space, contributes to the stereochemistry of the molecule, and enhances three-dimensional coverage due to the non-planarity of the ring—a phenomenon referred to as “pseudorotation”. Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported for their bioactive molecules with target selectivity. These compounds have been synthesized through various strategies, either by constructing the ring from different cyclic or acyclic precursors or by functionalizing preformed pyrrolidine rings, such as proline derivatives. The stereogenicity of carbons in the pyrrolidine ring plays a crucial role, where different stereoisomers and spatial orientations of substituents lead to diverse biological profiles of drug candidates due to varying binding modes to enantioselective proteins. This versatility highlights the potential of pyrrolidine scaffolds in the design of new compounds with varied biological activities (Li Petri et al., 2021).

Nitrile Hydrolysing Enzymes and Environmental Applications

Nitrile compounds, characterized by their CN group, are known for their toxicity, including hydrophobic, mutagenic, and carcinogenic properties. However, certain microbes can hydrolyze nitriles using enzymes like nitrilase, nitrile hydratase, and amidase. These enzymes are increasingly recognized for their application as biocatalysts to produce important pharmaceutical compounds and synthetic chemicals of high economic value. Moreover, they play a significant role in environmental protection by eliminating toxic compounds. The isolation of bacteria from extreme environments, such as the Gandang Dewata mountain, has led to the discovery of strains like Rhodococcus pyridinivorans, which demonstrate potential for nitrile hydrolysis. Such bacteria can degrade nitrile compounds, including benzonitrile, into less harmful products, indicating their utility in bioremediation efforts to detoxify environments contaminated with nitrile-based pollutants (Sulistinah & Riffiani, 2018).

Safety and Hazards

Future Directions

Pyrrolidine derivatives, such as “2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile”, have shown promise in drug discovery due to their wide range of biological activities . Future research could focus on exploring the pharmacophore space of these compounds, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name |

2-(pyrrolidin-1-ylsulfonylmethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c13-9-11-5-1-2-6-12(11)10-17(15,16)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEKCAOEHWSOIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)CC2=CC=CC=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxane-4-carboxamide](/img/structure/B2575893.png)

![2,2'-(3,9-dimethyl-6,8-dioxo-8,9-dihydro-[1,2,4]triazino[3,4-f]purine-1,7(4H,6H)-diyl)diacetamide](/img/structure/B2575895.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(3,4-dimethylphenyl)propan-1-one](/img/structure/B2575899.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(dimethylamino)-N-methylpyridazine-3-carboxamide](/img/structure/B2575902.png)

![2-chloro-N-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]acetamide](/img/structure/B2575904.png)